2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
Description
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a benzamide derivative featuring a methyl substituent on the benzamide ring and a pyrimidin-2-ylsulfamoyl group attached to the para-position of the phenyl ring. Its structural framework allows for extensive structure-activity relationship (SAR) exploration, particularly regarding substituent effects on receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-13-5-2-3-6-16(13)17(23)21-14-7-9-15(10-8-14)26(24,25)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQGKNRRSDJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360154 | |
| Record name | ST50186080 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-10-6 | |
| Record name | ST50186080 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves multi-step organic reactionsThe final step involves the methylation of the benzamide core .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to enhance yield and reduce environmental impact. For instance, replacing polar aprotic solvents like DMF with more environmentally friendly alternatives such as DMSO can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidin-2-ylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Research
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide has been investigated for its potential as an anticancer agent. Its structural similarity to known tyrosine kinase inhibitors suggests that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Enzyme Inhibition Studies
The compound is being explored for its ability to inhibit various enzymes associated with disease pathways, particularly those involved in cancer and inflammatory responses. Inhibitory assays have shown promising results, indicating that it might serve as a lead compound for developing new therapeutic agents.
Biochemical Assays
Research has utilized this compound in biochemical assays to elucidate its mechanism of action at the molecular level. Studies have focused on its interaction with specific proteins and enzymes, providing insights into its potential therapeutic targets.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis and inhibit cell migration, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. Results indicated effective inhibition of target enzymes, leading to decreased phosphorylation levels in treated cells. This finding supports further investigation into its role as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anxiolytic actions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzamide Ring
Methyl vs. Halogen Substituents
- CID2340325 (2-Methyl-N-(2-piperidin-1-ylphenyl)benzamide) : Retains the methyl group but positions the piperidine moiety ortho to the benzamide. This modification reduces EP2 receptor potentiation compared to para-substituted analogs, highlighting the importance of substituent position .
Ethoxy and Nitro Substituents
Modifications on the Pyrimidin-2-ylsulfamoyl Group
Morpholine vs. Piperidine Rings
- CID2992168 (Morpholine-substituted pyrimidine) : Exhibits high EP2 potentiation, whereas piperidine or pyrrolidine substitutions (e.g., CID3239428) reduce activity. This scaffold-dependent SAR underscores the role of the morpholine ring in stabilizing receptor interactions .
- 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide : Introducing bulky diisobutyl groups increases molecular complexity (complexity score: 951) and may hinder binding due to steric effects .
Sulfamoyl Linker Variations
EP2 Receptor Potentiation
- Para-Fluorobenzamide Analogs (CID890517) : Demonstrate a 12-fold shift in PGE2 EC50, whereas meta or ortho substitutions (TG6–127-1/2) show reduced activity. The methyl group in the target compound may similarly optimize hydrophobic interactions with the receptor .
- Piperidine vs. Piperazine : Replacing piperidine with piperazine (TG6–264) abolishes EP2 activity, emphasizing the necessity of the piperidine nitrogen’s spatial orientation .
Physicochemical and Computational Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | ~388 (estimated) | ~3.5 | 2 | 155 |
| 3-Chloro Analog (STL362960) | 388.83 | 3.5 | 2 | 155 |
| 4-(2,5-Dioxopyrrolidin-1-yl) Analog | 559.7 | 3.5 | 2 | 155 |
| CID2992168 (Morpholine-substituted) | ~450 (estimated) | 4.0 | 3 | 165 |
Biological Activity
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound characterized by its unique structural features, including a benzamide core and a pyrimidin-2-ylsulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.
- Molecular Formula : C18H16N4O2S
- Molecular Weight : 356.41 g/mol
- IUPAC Name : 2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group is believed to play a crucial role in binding to these targets, modulating their activity, which can lead to various biological effects including anti-inflammatory and anxiolytic actions.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
- Anxiolytic Properties : Preliminary findings indicate that it could have anxiolytic effects, making it a candidate for anxiety disorder treatments.
In Vitro Studies
A study involving various benzamide derivatives, including this compound, evaluated their inhibitory effects on apomorphine-induced stereotypy in rats. The results indicated a strong correlation between the chemical structure and biological activity, suggesting that modifications to the benzamide core could enhance efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the introduction of specific functional groups significantly alters the compound's biological profile. For instance, the presence of the pyrimidin-2-ylsulfamoyl moiety has been linked to increased binding affinity to target enzymes compared to other similar compounds .
Comparative Analysis
A comparison with similar compounds highlights the uniqueness of this compound:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 4-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide | C18H16N4O3S | Anti-inflammatory |
| 2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)-phenyl]-benzamide | C19H18N4O3S | Enzyme inhibition |
This table illustrates how variations in chemical structure can influence biological activity, emphasizing the potential of this compound as a valuable therapeutic agent.
Q & A
Q. What are the optimized synthetic routes for 2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide, and how can purity be validated?
The synthesis typically involves a multi-step approach:
Sulfamoyl linkage formation : React 4-aminophenylsulfonamide with pyrimidin-2-yl chloride under alkaline conditions (pH 8–9) to form the pyrimidin-2-ylsulfamoyl intermediate.
Benzamide coupling : Introduce the 2-methylbenzoyl group via amide bond formation using 2-methylbenzoyl chloride in anhydrous DMF at 0–5°C .
Purity validation :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to confirm >98% purity.
- Spectroscopic analysis : IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–8.5 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical) .
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?
- X-ray crystallography : Use SHELXL for refinement of single-crystal data. Key parameters include R-factor <5%, bond length accuracy ±0.01 Å, and validation via PLATON .
- NMR : Assign signals using 2D techniques (HSQC, HMBC) to resolve overlapping aromatic protons. For example, the pyrimidine NH proton appears as a singlet at δ 10.2 ppm .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 395.12 (calculated: 395.11) .
Q. How should initial biological activity screening be designed for this compound?
- In vitro assays : Test against kinase panels (e.g., PI3K, EGFR) at 1–10 µM concentrations. Use ATP-competitive assays with fluorescent substrates (e.g., ADP-Glo™).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Statistical rigor : Perform triplicate experiments with ANOVA and post-hoc Tukey tests (p <0.05 significance) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Discrepancies in IC₅₀ values (e.g., PI3K inhibition ranging from 0.5–5 µM) may arise from polymorphic forms. Use single-crystal XRD to identify:
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina to model interactions with PI3Kγ (PDB: 1E8X). Key residues: Lys833 (H-bond with sulfamoyl), Met804 (hydrophobic interaction with 2-methylbenzamide).
- QSAR modeling : Correlate substituent electronegativity (e.g., pyrimidine vs. pyridine) with logP and IC₅₀ using partial least squares regression .
Q. What experimental approaches validate enzyme inhibition mechanisms?
- Kinetic assays : Measure Kₘ and Vₘₐₓ shifts under varying ATP concentrations. A non-competitive mechanism shows unchanged Kₘ but reduced Vₘₐₓ.
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n) to confirm 1:1 binding to PI3K .
Q. How can stability under physiological conditions be assessed?
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via HPLC for:
- Hydrolysis : Degradation peaks at R.T. 3.2 min (cleaved sulfamoyl group).
- Oxidation : Use H₂O₂ (3% v/v) to detect sulfone byproducts .
Methodological Notes
Q. Contradiction Resolution Workflow
Reproduce synthesis : Ensure identical reagents (e.g., anhydrous DMF vs. technical grade).
Validate purity : Compare HPLC profiles with reference standards.
Cross-test assays : Use orthogonal methods (e.g., SPR vs. fluorescence) to rule out assay artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
